![molecular formula C16H15N3O2S3 B2461497 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide CAS No. 893984-88-8](/img/structure/B2461497.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide
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Overview
Description
The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide” belongs to a class of compounds known as imidazothiazoles . These compounds are characterized by a fused ring structure containing an imidazole ring and a thiazole ring . They have been found to exhibit a broad range of pharmaceutical applications, including anticancer and antiviral activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of imidazothiazoles include their ability to form stable structures and engage in a variety of chemical reactions .Scientific Research Applications
Antibacterial Applications
Several studies have synthesized derivatives of imidazo[2,1-b]thiazol and evaluated their antibacterial efficacy. For instance, derivatives have shown high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000). Additionally, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, demonstrating significant antibacterial activity against various pathogens, highlighting the potential of these derivatives as antibacterial agents (Azab et al., 2013).
Antiviral Applications
Research has also explored the antiviral potential of sulfonamide derivatives. One study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, finding that some compounds exhibited activity against the tobacco mosaic virus (Chen et al., 2010).
Antitumor Activities
Sulfonamides and their derivatives have been investigated for their antitumor activities. Novel pyrazole and thienopyrimidine derivatives have been synthesized, with some showing remarkable activity against breast cancer cells (Aly, 2009). Furthermore, the design and synthesis of sulfonamide hybrids have led to compounds with potent antitumor properties, offering a promising approach for cancer treatment (Ghomashi et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It’s worth noting that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have been known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Biochemical Pathways
It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis .
Result of Action
It’s known that this compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It’s known that the type of product depended on the structure of the starting reagents .
Future Directions
Imidazothiazoles represent a promising class of compounds for pharmaceutical development due to their broad range of biological activities . Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and optimizing their properties for specific applications.
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S3/c1-11-2-7-15(23-11)24(20,21)18-13-5-3-12(4-6-13)14-10-19-8-9-22-16(19)17-14/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSHMOCVLTTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide |
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